

Valnoctamide-d5 (CAS: 1190015-82-7): A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: Valnoctamide-d5

Cat. No.: B563133

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Abstract

Valnoctamide-d5, the deuterated analog of Valnoctamide, is a critical tool in the advanced research and development of Valnoctamide, a promising central nervous system (CNS)-active compound. With the CAS number 1190015-82-7, this stable isotope-labeled internal standard is indispensable for the accurate quantification of Valnoctamide in biological matrices through mass spectrometry-based bioanalytical methods. This technical guide provides a comprehensive overview of **Valnoctamide-d5**, including its physicochemical properties, its pivotal role in pharmacokinetic and metabolic studies, and the established mechanisms of action of its non-deuterated counterpart. Detailed experimental workflows and signaling pathways are presented to support its application in research and drug development.

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, has garnered significant interest for its potential therapeutic applications in epilepsy, bipolar disorder, and neuropathic pain.[1] Unlike its predecessor, valproic acid, Valnoctamide exhibits a distinct pharmacological profile and is not readily metabolized to its corresponding acid, valnoctic acid, in vivo.[2][3] This characteristic suggests a unique mechanism of action and a potentially improved safety profile, particularly concerning teratogenicity.[4]

The development of deuterated analogs, such as **Valnoctamide-d5**, has been instrumental in advancing the clinical and preclinical assessment of Valnoctamide. The substitution of five hydrogen atoms with deuterium in the ethyl group creates a stable, heavier version of the molecule that is chemically identical in its biological activity but distinguishable by mass spectrometry. This property makes **Valnoctamide-d5** an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, ensuring the precision and accuracy of pharmacokinetic and bioequivalence studies.^[5]

Physicochemical Properties

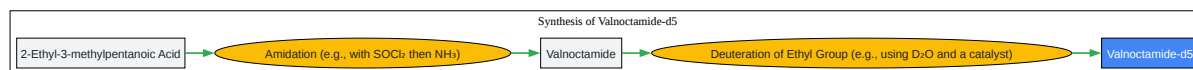
A summary of the key physicochemical properties of **Valnoctamide-d5** is presented in the table below.

Property	Value	Reference(s)
CAS Number	1190015-82-7	[5]
Molecular Formula	C ₈ H ₁₂ D ₅ NO	[5]
Molecular Weight	148.26 g/mol	[5]
IUPAC Name	3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide	[5]
Synonyms	2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5	[6]

Synthesis and Application

Synthesis of Valnoctamide-d5

While specific, detailed synthesis protocols for **Valnoctamide-d5** are not readily available in peer-reviewed literature, the general synthetic route involves the preparation of the non-deuterated precursor, 2-ethyl-3-methylpentanoic acid, followed by amidation and deuteration of the ethyl group. One potential synthetic pathway is outlined below.



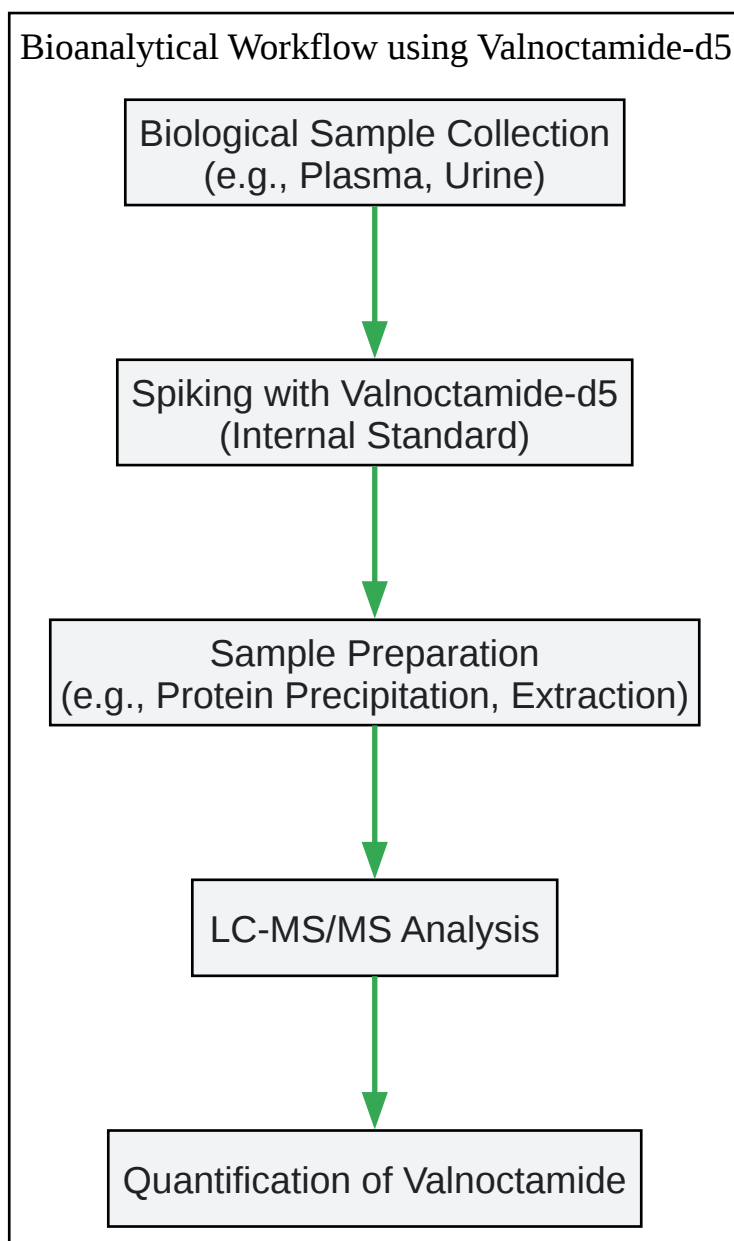
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Caption: General synthetic pathway for **Valnoctamide-d5**.

The synthesis of the precursor, 2-ethyl-3-methylpentanoic acid, can be achieved through various organic synthesis methods.[7] The subsequent amidation reaction converts the carboxylic acid to the corresponding amide, Valnoctamide. The final and critical step is the selective deuteration of the ethyl group to yield **Valnoctamide-d5**. This can be accomplished using various deuterating agents and catalytic methods.

Application as an Internal Standard in Bioanalysis

The primary application of **Valnoctamide-d5** is as an internal standard in quantitative bioanalytical methods, particularly LC-MS/MS.[5] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration. Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.



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Caption: Bioanalytical workflow with **Valnoctamide-d5**.

While a specific published protocol for Valnoctamide using **Valnoctamide-d5** is not available, a general LC-MS/MS method can be outlined based on established procedures for similar compounds and bioanalytical method validation guidelines.[3][8][9]

1. Sample Preparation:

- To 100 µL of plasma sample, add 10 µL of **Valnoctamide-d5** internal standard solution (concentration to be optimized).
- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
- Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MS/MS Transitions (Hypothetical):
 - Valnoctamide: Precursor ion $[M+H]^+$ → Product ion
 - **Valnoctamide-d5**: Precursor ion $[M+H]^+$ → Product ion

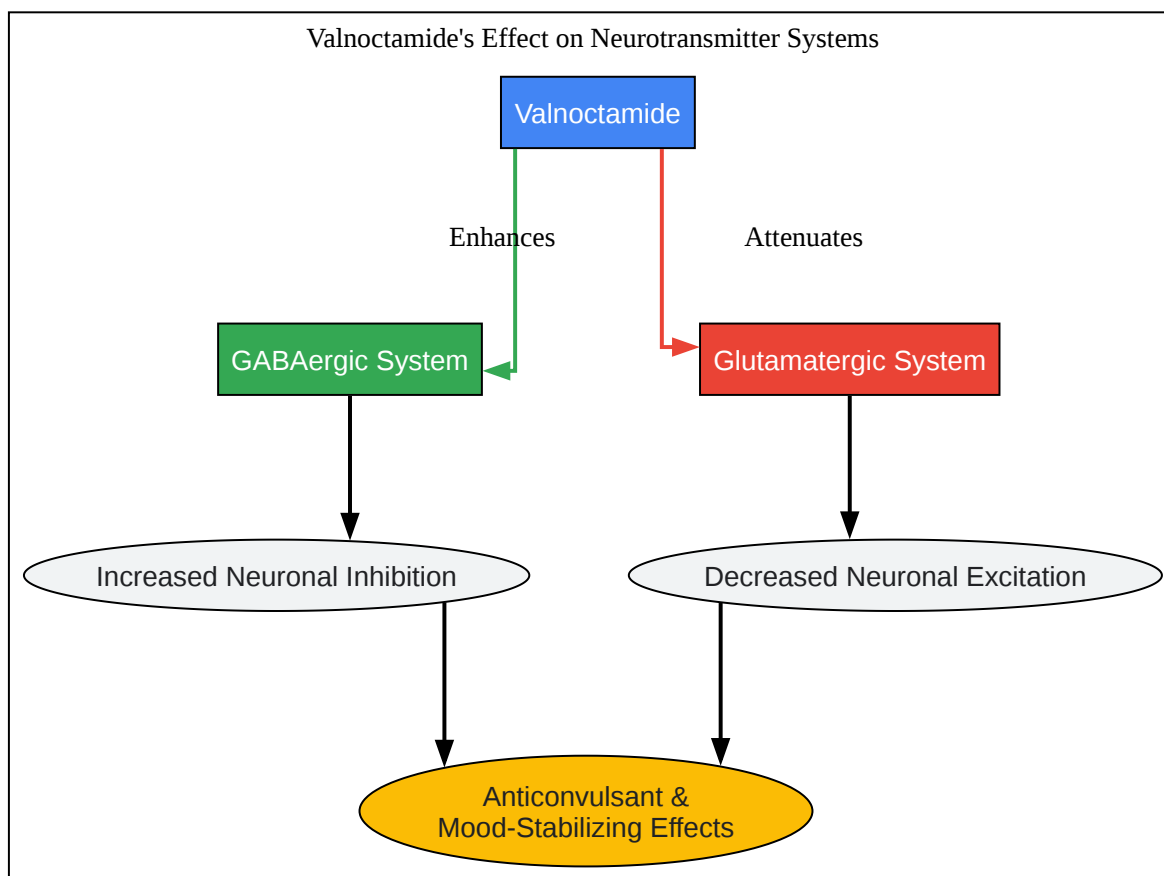
3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][8][10]

Mechanism of Action of Valnoctamide

The therapeutic effects of Valnoctamide are attributed to its multi-faceted mechanism of action, which involves the modulation of key neurotransmitter systems and ion channels in the CNS.[7]

Modulation of GABAergic and Glutamatergic Systems

Valnoctamide is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] This can be achieved by increasing GABA levels, potentially through the inhibition of GABA-degrading enzymes.[7] Conversely, Valnoctamide may also attenuate excitatory neurotransmission mediated by glutamate, the main excitatory neurotransmitter.[7] This dual action on the GABAergic and glutamatergic systems contributes to its anticonvulsant and mood-stabilizing properties.



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Caption: Valnoctamide's modulation of GABA and glutamate systems.

Inhibition of Voltage-Gated Sodium Channels

Another key mechanism of action of Valnoctamide is the inhibition of voltage-gated sodium channels (VGSCs).[7] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, Valnoctamide reduces neuronal excitability, which is a fundamental mechanism underlying its anticonvulsant effects.[7]

Pharmacokinetics and Metabolism

Pharmacokinetic studies of Valnoctamide have revealed stereoselective disposition, meaning that the different stereoisomers of the drug are metabolized and eliminated at different rates.[1][11][12] The use of **Valnoctamide-d5** as an internal standard is critical for accurately characterizing the pharmacokinetics of each stereoisomer. Unlike valpromide, Valnoctamide is not a prodrug and is minimally converted to its corresponding acid, valnoctic acid.[2] This results in a distinct pharmacokinetic profile compared to valproic acid and its other derivatives.[12]

Conclusion

Valnoctamide-d5 is an essential tool for the rigorous scientific evaluation of Valnoctamide. Its use as an internal standard in bioanalytical methods allows for the precise and accurate quantification of Valnoctamide in biological samples, which is fundamental for pharmacokinetic, toxicokinetic, and clinical studies. A thorough understanding of the physicochemical properties of **Valnoctamide-d5**, coupled with a knowledge of the complex mechanism of action of Valnoctamide, will empower researchers and drug development professionals to further explore the therapeutic potential of this promising CNS-active compound.

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